molecular formula C6H7N3O4 B1360135 Methyl 2-nitroimidazole-1-acetate CAS No. 22813-31-6

Methyl 2-nitroimidazole-1-acetate

Cat. No. B1360135
CAS RN: 22813-31-6
M. Wt: 185.14 g/mol
InChI Key: KXEHVMQCOHOQHB-UHFFFAOYSA-N
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Description

“Methyl 2-nitroimidazole-1-acetate” is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics, and biological role of imidazole . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Molecular Structure Analysis

The molecular structure of “Methyl 2-nitroimidazole-1-acetate” is C6H7N3O4 . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

“Methyl 2-nitroimidazole-1-acetate” has physical and chemical properties that include its structure, chemical names, and classification . Nitroimidazole drugs are white or light yellow crystals, which are easily decomposed when exposed to light, can be vaporized, and are easily volatile when dried for a long time; they are soluble in water, acetone, methanol, ethanol, chloroform and ethyl acetate to varying degrees .

Scientific Research Applications

Antibacterial Treatments

The nitroimidazole group, which includes Methyl 2-nitroimidazole-1-acetate, has been widely used in the development of anaerobic antibacterial treatments . This makes it a valuable compound in the fight against bacterial infections.

Anti-parasitic Drug Candidates

Nitroimidazole derivatives, including Methyl 2-nitroimidazole-1-acetate, have found application in anti-parasitic drug candidates . This highlights its potential in treating parasitic diseases.

Anti-cancer Agents

The nitroimidazole group is also used in the development of anti-cancer agents . This suggests that Methyl 2-nitroimidazole-1-acetate could potentially be used in cancer treatments.

Imaging Agents in Medicine

Nitroimidazole derivatives are used in the development of imaging agents in medicine . This indicates that Methyl 2-nitroimidazole-1-acetate could be used to enhance medical imaging techniques.

Bioreductive Prodrugs

The nitroimidazole group has been widely used in the development of bioreductive prodrugs . This suggests that Methyl 2-nitroimidazole-1-acetate could be used in the creation of prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce an active drug.

Anti-HIV Agents

Nitroimidazole derivatives have diverse pharmacological activities, including anti-HIV properties . This suggests that Methyl 2-nitroimidazole-1-acetate could potentially be used in the treatment of HIV.

Anti-tuberculosis Agents

The nitroimidazole scaffold has been given two life-saving drugs (Delamanid and Pretomanid) used to treat MDR (multi-drug resistant) tuberculosis . This suggests that Methyl 2-nitroimidazole-1-acetate could potentially be used in the treatment of tuberculosis.

Anti-leishmaniasis Agents

Nitroimidazole derivatives have been found to have anti-leishmaniasis properties . This suggests that Methyl 2-nitroimidazole-1-acetate could potentially be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type.

Safety and Hazards

“Methyl 2-nitroimidazole-1-acetate” has safety/hazards/toxicity information available . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is also known to cause serious eye irritation and may cause drowsiness or dizziness .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent synthetic pathways of imidazo[1,2-a]pyridines, assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . This review focuses on providing comprehensive highlights of the recent synthetic pathways of imidazo[1,2-a]pyridines .

Mechanism of Action

Target of Action

Methyl 2-nitroimidazole-1-acetate, a nitroimidazole derivative, primarily targets anaerobic bacteria and protozoa . The compound is effective against organisms such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia . These organisms play a significant role in various infections, making Methyl 2-nitroimidazole-1-acetate a potent antimicrobial agent.

Mode of Action

The mode of action of Methyl 2-nitroimidazole-1-acetate involves a process known as reductive bioactivation . The nitro group of the compound is reduced in the target organisms by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the compound’s antiprotozoal activity . This nitro radical can covalently bind to DNA, blocking nucleic acid synthesis and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-nitroimidazole-1-acetate are primarily related to DNA synthesis and electron transport . The compound’s interaction with these pathways disrupts the normal functioning of the target organisms, leading to their eventual death . Additionally, the compound can generate reactive intermediates, which are also believed to contribute to its overall effect .

Pharmacokinetics

They are partly metabolized by oxidation, hydroxylation, and conjugation . The primary drug-related constituent in plasma after treatment is the parent compound, along with a small amount of metabolites .

Result of Action

The primary result of Methyl 2-nitroimidazole-1-acetate’s action is the death of the target organisms . By disrupting DNA synthesis and electron transport, the compound inhibits the growth and proliferation of the organisms, effectively treating the infection .

Action Environment

The action of Methyl 2-nitroimidazole-1-acetate is influenced by the anaerobic environment of the target organisms . The compound’s reductive bioactivation primarily occurs in these anaerobic conditions . Therefore, the efficacy and stability of the compound are significantly influenced by the environmental factors of the infection site.

properties

IUPAC Name

methyl 2-(2-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-13-5(10)4-8-3-2-7-6(8)9(11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHVMQCOHOQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177368
Record name Methyl 2-nitroimidazole-1-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-nitroimidazole-1-acetate

CAS RN

22813-31-6
Record name Methyl 2-(2-nitro-1H-imidazol-1-yl)acetate
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Record name Methyl 2-nitroimidazole-1-acetate
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Record name 22813-31-6
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Record name Methyl 2-nitroimidazole-1-acetate
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Record name Methyl 2-nitroimidazole-1-acetate
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Record name METHYL 2-NITROIMIDAZOLE-1-ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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